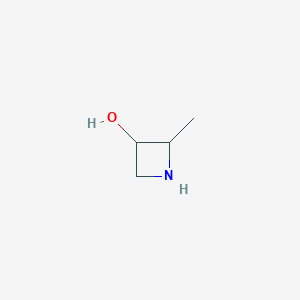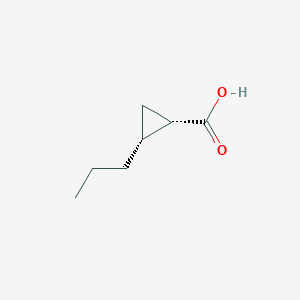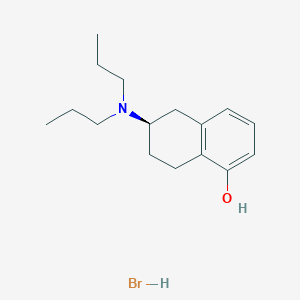![molecular formula C15H23N3O2 B3247560 [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester CAS No. 182223-52-5](/img/structure/B3247560.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
説明
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, also known as AEBP, is a compound that has been studied for its potential therapeutic applications in various medical fields. AEBP is a carbamate derivative that has a piperidine ring structure and a benzyl ester group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is not fully understood. However, it has been suggested that [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester may exert its therapeutic effects by binding to specific receptors or enzymes in cells, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been shown to have various biochemical and physiological effects. [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been shown to have potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester in lab experiments is its potential therapeutic applications in various medical fields. [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been shown to have anti-cancer, anti-inflammatory, and potential neuroprotective effects. However, one limitation of using [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester in lab experiments is its potential toxicity and side effects, which need to be carefully studied and evaluated.
将来の方向性
There are several potential future directions for scientific research on [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester. One direction is to further investigate the mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester and its potential targets in cells. Another direction is to study the potential therapeutic applications of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester in various medical fields, including cancer, inflammation, and neurological disorders. In addition, future research could focus on developing more efficient and safer methods for synthesizing [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester and evaluating its potential toxicity and side effects.
科学的研究の応用
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been studied for its potential therapeutic applications in various medical fields, including cancer, inflammation, and neurological disorders. [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
benzyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-8-11-18-9-6-14(7-10-18)17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOXJASENXZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)
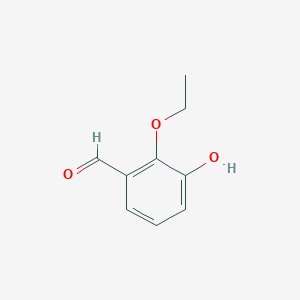



![1-[2-(4-Phenylmethoxyphenoxy)ethyl]piperidine](/img/structure/B3247508.png)
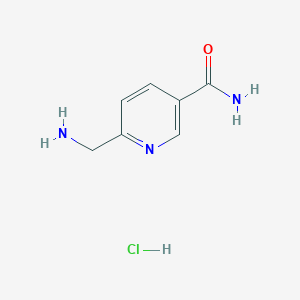
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)
